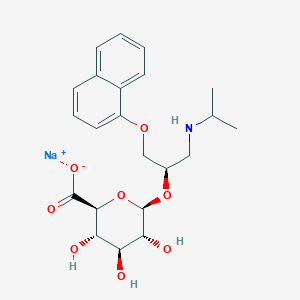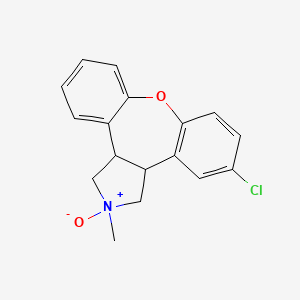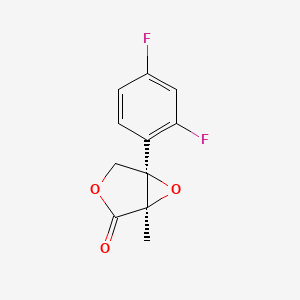
rac-cis-4-(2,4-Difluorophenyl)-3-methyl-2(5H)-furanone 3,4-Epoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of closely related compounds involves intricate chemical reactions. For example, epoxidation of aryl-substituted allylic alcohols by chiral Mn(salen*) complexes demonstrates the complexity of achieving specific epoxide configurations, highlighting the sophistication in synthesizing such compounds (Adam et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds similar to rac-cis-4-(2,4-Difluorophenyl)-3-methyl-2(5H)-furanone 3,4-Epoxide has been elucidated through techniques such as X-ray crystallography. For instance, the structure determination of trans- and cis-substituted furanoid end groups of carotenoid-5,8-epoxides via X-ray crystallography provides insights into the molecular architecture of such compounds (Acemoglu et al., 1984).
Chemical Reactions and Properties
The chemical reactions involving epoxides, such as those described for rac-cis-4-(2,4-Difluorophenyl)-3-methyl-2(5H)-furanone 3,4-Epoxide, often include nucleophilic attacks and ring-opening reactions. For example, stereocontrolled iodolactonization of acyclic olefinic acids to yield trans and cis isomers of certain epoxides demonstrates the reactivity of these compounds under specific conditions (González & Bartlett, 2003).
Physical Properties Analysis
The physical properties of compounds like rac-cis-4-(2,4-Difluorophenyl)-3-methyl-2(5H)-furanone 3,4-Epoxide can be inferred from related studies. For instance, the crystallization behaviors and thermal properties of dioxanones provide valuable insights into the physical characteristics of structurally related epoxides (CHIMIA, 1990).
Chemical Properties Analysis
The chemical properties of epoxides, including reactivity and interactions with various reagents, offer a glimpse into the behavior of compounds like rac-cis-4-(2,4-Difluorophenyl)-3-methyl-2(5H)-furanone 3,4-Epoxide. Research on the epoxidation mechanism and product characterization through NMR and other spectroscopic techniques sheds light on these aspects (Roll & Huitric, 1966).
Scientific Research Applications
Chemical Synthesis and Catalysis Rac-cis-4-(2,4-Difluorophenyl)-3-methyl-2(5H)-furanone 3,4-epoxide is involved in various chemical synthesis processes and catalytic reactions. The compound has been used in enantioselective epoxidation reactions utilizing chiral catalysts, such as Mn(salen*) complexes, leading to the formation of threo- or cis-epoxy alcohols with significant diastereo- and enantioselectivity. The stereochemical outcomes of such reactions can be rationalized by considering the hydroxy-directing effect and the Katsuki trajectory during the epoxidation process (Adam et al., 2001).
Atmospheric Chemistry In atmospheric chemistry, the oxidation mechanism of furan and methylfurans, initiated by hydroxyl radicals, has been studied. These compounds, including structures similar to the rac-cis-4-(2,4-Difluorophenyl)-3-methyl-2(5H)-furanone 3,4-epoxide, are involved in atmospheric oxidation processes. The reaction typically starts with OH addition to specific positions, forming highly chemically activated adduct radicals. These radicals can recombine with O2 to form compounds containing epoxide, ester, and carbonyl functional groups (Yuan et al., 2017).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies.
Please consult with a professional chemist or a reliable source for specific information about this compound. It’s always important to handle chemicals safely and responsibly.
properties
IUPAC Name |
(1R,5R)-5-(2,4-difluorophenyl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2O3/c1-10-9(14)15-5-11(10,16-10)7-3-2-6(12)4-8(7)13/h2-4H,5H2,1H3/t10-,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAJJXDGDORGQB-QWRGUYRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(=O)OCC1(O2)C3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C(=O)OC[C@]1(O2)C3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-cis-4-(2,4-Difluorophenyl)-3-methyl-2(5H)-furanone 3,4-Epoxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)
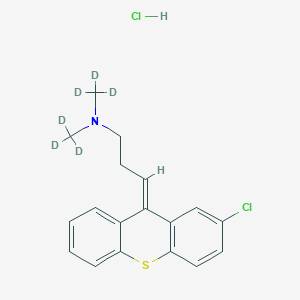

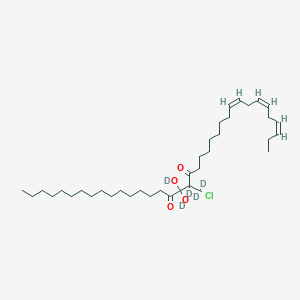
![3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-](/img/structure/B1146967.png)
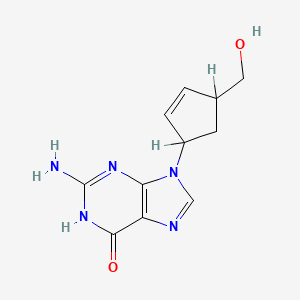
![(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile](/img/structure/B1146970.png)
